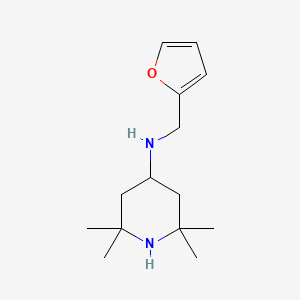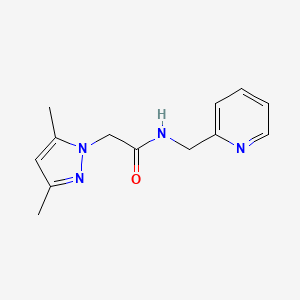![molecular formula C14H15FN4O3S2 B2802899 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide CAS No. 2034335-47-0](/img/structure/B2802899.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide is a synthetic chemical compound notable for its unique structure, featuring elements like fluorine, sulfur, nitrogen, and oxygen
準備方法
Synthetic Routes
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, including:
Starting Materials: : Precursors such as 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and ethyl-4-methylthiazole-5-carboxylate.
Coupling Reaction: : The initial coupling reaction combines the starting materials under specific conditions, often using catalysts and solvents like dichloromethane or dimethylformamide.
Purification: : Post-reaction, purification processes such as recrystallization or column chromatography ensure the desired compound's isolation.
Industrial Production Methods
In an industrial setting, the production may be scaled up using continuous flow reactors, which offer greater control over reaction conditions and improved yield. Key considerations include reaction temperature, pressure, and the presence of stabilizing agents to maintain compound integrity.
化学反応の分析
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: : Reducing agents such as sodium borohydride may modify particular nitrogen or sulfur-containing groups.
Substitution: : Electrophilic or nucleophilic substitutions often occur, facilitated by reagents like methyl iodide or sodium ethoxide.
Common Reagents and Conditions
These reactions generally require controlled environments, with temperatures ranging from -78°C to 150°C and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The primary products from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups or ring structures.
科学的研究の応用
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide has been investigated for various applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Research explores its interaction with biological targets, potentially influencing cellular processes.
Medicine: : Preliminary studies suggest its potential in drug development, particularly in targeting specific pathways involved in diseases.
Industry: : Its properties may lend themselves to creating specialized materials or catalysts.
作用機序
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, depending on its structural configuration. Key pathways involved include those related to oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide: : Similar structure but lacks the fluoro group.
N-(2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide: : Lacks the dioxide groups.
Uniqueness
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity not seen in similar compounds.
特性
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-9-13(23-8-17-9)14(20)16-5-6-19-12-7-10(15)3-4-11(12)18(2)24(19,21)22/h3-4,7-8H,5-6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJRXMYRQXGUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2802821.png)
![5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2802822.png)





![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2802831.png)
![2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2802832.png)

![6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2802837.png)
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)

